molecular formula C9H10N2 B1338176 1-Methyl-1H-indol-2-amine CAS No. 36092-88-3

1-Methyl-1H-indol-2-amine

Cat. No.: B1338176
CAS No.: 36092-88-3
M. Wt: 146.19 g/mol
InChI Key: SZFPOMLSQTZGNM-UHFFFAOYSA-N
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Description

1-Methyl-1H-indol-2-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them crucial in various fields such as chemistry, biology, medicine, and industry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-2-amine can be synthesized through various methods. One common approach involves the methylation of indole derivatives. For instance, the reaction of N-unsubstituted indole 2-carboxylic acid with methyl iodide (MeI) and potassium carbonate (K2CO3) leads to the formation of N-methylated indole ester, which can be further processed to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary widely, including oxidized derivatives, reduced forms, and various substituted indole compounds .

Properties

IUPAC Name

1-methylindol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFPOMLSQTZGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472046
Record name 1-Methyl-1H-indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36092-88-3
Record name 1-Methyl-1H-indol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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